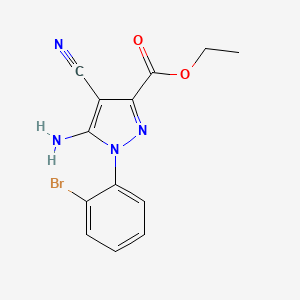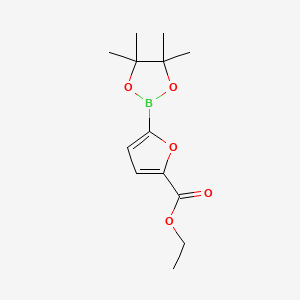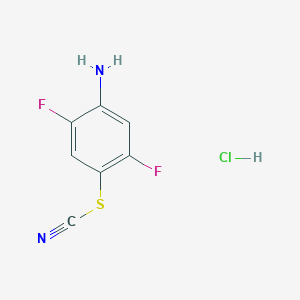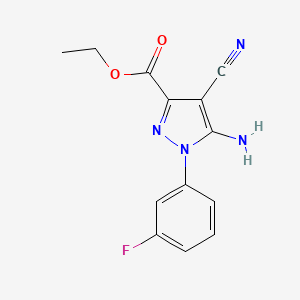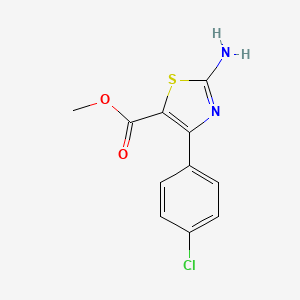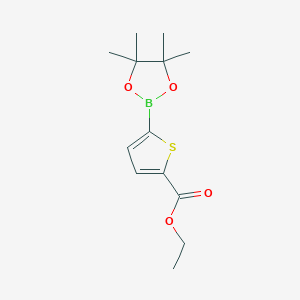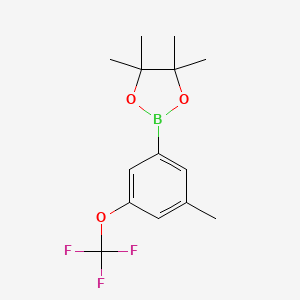
5-(1-Chloro-2-methylpropan-2-YL)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
5-(1-Chloro-2-methylpropan-2-YL)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound . It is available for research and development use .
Molecular Structure Analysis
The molecular formula of this compound is C12H12ClN3O3 . The InChI code is 1S/C12H12ClN3O3/c1-12(2,7-13)11-14-10(15-19-11)8-3-5-9(6-4-8)16(17)18/h3-6H,7H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 281.7 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties : A study by Tyrkov (2006) focused on the synthesis of modified aza heterocycles, including derivatives of 1,2,4-oxadiazoles. The research explored the reactions of these compounds with different chemicals, leading to the formation of various derivatives (Tyrkov, 2006).
Antioxidant Activity : Tumosienė et al. (2019) synthesized novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, including compounds with 1,2,4-oxadiazole rings. These compounds were found to possess significant antioxidant activity, some even surpassing that of ascorbic acid (Tumosienė et al., 2019).
Potential Anticancer Agents : Zhang et al. (2005) discovered that a derivative of 1,2,4-oxadiazole, specifically 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, induces apoptosis in cancer cell lines, showing potential as an anticancer agent. This compound was found to have in vivo activity in a tumor model and its molecular target was identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Antimicrobial Properties : Jafari et al. (2017) explored the antimicrobial properties of 1,3,4-oxadiazole derivatives. The synthesized compounds showed notable antibacterial activities against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Corrosion Inhibition : Kalia et al. (2020) studied two newly synthesized oxadiazole derivatives for their corrosion inhibition efficiency on mild steel. The derivatives showed high inhibition efficiency, indicating potential applications in corrosion prevention (Kalia et al., 2020).
Chemosensor Applications : Ma et al. (2013) reported the development of novel anion sensors containing 1,3,4-oxadiazole groups, which showed promising results in fluoride sensing (Ma et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(1-chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c1-12(2,7-13)11-14-10(15-19-11)8-3-5-9(6-4-8)16(17)18/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFOQTRAAJTHAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674979 | |
| Record name | 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Chloro-2-methylpropan-2-YL)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
CAS RN |
1133116-15-0 | |
| Record name | 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



